2-Chloro-N-thiophen-3-ylmethyl-acetamide

Description

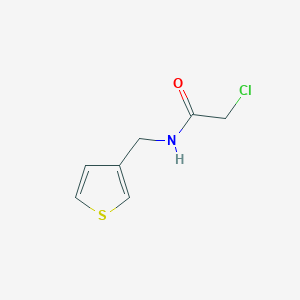

2-Chloro-N-thiophen-3-ylmethyl-acetamide is a chloroacetamide derivative characterized by a thiophene ring substituted at the 3-position with a methylene group linked to an acetamide moiety. The compound’s structure combines the electron-rich thiophene ring with the reactive chloroacetamide group, making it a candidate for applications in medicinal chemistry and materials science. These compounds often exhibit biological activities, such as anticonvulsant or antibacterial properties, depending on substituent patterns .

Properties

IUPAC Name |

2-chloro-N-(thiophen-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNOS/c8-3-7(10)9-4-6-1-2-11-5-6/h1-2,5H,3-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQJVFRGJHOZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-thiophen-3-ylmethyl-acetamide typically involves the reaction of thiophene derivatives with chloroacetyl chloride. One common method includes the following steps:

Starting Materials: Thiophene-3-carboxaldehyde and chloroacetyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane.

Procedure: Thiophene-3-carboxaldehyde is first converted to its corresponding thiophen-3-ylmethylamine derivative, which is then reacted with chloroacetyl chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Reactors: Using large-scale reactors to mix and react the starting materials.

Purification: Employing techniques such as crystallization or distillation to purify the final product.

Quality Control: Ensuring the product meets industry standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-thiophen-3-ylmethyl-acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Substitution with Amines: Produces N-substituted thiophen-3-ylmethyl-acetamides.

Oxidation: Can yield sulfoxides or sulfones.

Reduction: May result in the formation of thiophene derivatives with reduced aromaticity.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-thiophen-3-ylmethyl-acetamide has been explored for its potential as an antibacterial and antifungal agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Antibacterial Activity:

Research indicates that this compound exhibits significant antibacterial properties against pathogens such as Klebsiella pneumoniae. In vitro studies have shown a Minimum Inhibitory Concentration (MIC) of 512 µg/mL, suggesting its effectiveness compared to other compounds lacking the chloro substituent.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly concerning cytochrome P450 enzymes involved in drug metabolism. Understanding its interaction with these enzymes can provide insights into its pharmacokinetics and potential drug-drug interactions.

Case Study on Enzyme Activity:

A study demonstrated that this compound modulates cytochrome P450 activity, influencing the metabolism of co-administered drugs. This modulation is crucial for assessing the safety and efficacy of therapeutic regimens involving this compound.

Agricultural Applications

In agricultural chemistry, the compound is being investigated for its potential use as an agrochemical. Its ability to inhibit certain plant pathogens suggests it could serve as a fungicide or herbicide.

Field Trials:

Field trials have assessed the efficacy of this compound against various fungal pathogens affecting crops. Results indicate a promising reduction in disease incidence when applied at specific concentrations.

Antidepressant-like Effects

Recent preclinical studies have evaluated the antidepressant-like effects of this compound using animal models. Behavioral tests such as the forced swimming test revealed significant reductions in immobility duration at doses ranging from 15 mg/kg to 60 mg/kg.

Summary Table of Biological Activities

| Activity | Tested Compound | MIC (µg/mL) | Behavioral Test Results |

|---|---|---|---|

| Antibacterial | This compound | 512 | N/A |

| Antidepressant | This compound | N/A | Reduction in immobility (15-60 mg/kg) |

Mechanism of Action

The mechanism of action of 2-Chloro-N-thiophen-3-ylmethyl-acetamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Chloro-N-thiophen-3-ylmethyl-acetamide and analogous chloroacetamide derivatives:

Key Observations :

Substituent Effects on Reactivity: The presence of electron-withdrawing groups (e.g., Cl, benzoyl) enhances electrophilicity, facilitating nucleophilic substitution or coordination with metal ions .

Crystallographic and Hydrogen-Bonding Patterns: Compounds like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit intermolecular N–H⋯N hydrogen bonds, stabilizing crystal lattices . In contrast, 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide forms N–H⋯O and C–H⋯π interactions, influencing solubility and packing .

Biological Activity: Thiophene-containing analogs (e.g., ) show promise as intermediates in hypnotic drug synthesis, while dichlorophenyl derivatives (e.g., ) are explored for antimicrobial or anti-inflammatory applications.

Synthetic Methodologies :

- Most analogs are synthesized via carbodiimide-mediated coupling (e.g., EDC/HCl) between carboxylic acids and amines in dichloromethane or acetonitrile .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

2-Chloro-N-thiophen-3-ylmethyl-acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, anti-inflammatory, and potential anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈ClNOS, with a molecular weight of approximately 203.68 g/mol. The compound features a chloroacetamide moiety attached to a thiophene ring, which is crucial for its biological activity.

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 40 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

In comparative studies, the compound showed inhibition zones comparable to standard antibiotics like ceftriaxone, indicating its potential as an effective antimicrobial agent .

2. Antifungal Activity

The compound has also demonstrated antifungal activity. In laboratory settings, it was effective against several fungal strains, contributing to its profile as a broad-spectrum antimicrobial agent.

3. Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models, suggesting its potential use in treating inflammatory diseases .

4. Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines by disrupting cellular processes and inhibiting cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Electrophilic Nature : The chloroacetamide group acts as an electrophile, allowing the compound to react with nucleophilic sites in biological molecules .

- Binding Affinity : The thiophene ring contributes to the binding affinity and specificity for certain enzymes or receptors, enhancing its biological efficacy .

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Antimicrobial Efficacy : A study demonstrated that the compound significantly reduced bacterial load in infected animal models, highlighting its potential for therapeutic applications .

- Anti-inflammatory Effects : In vitro assays revealed that treatment with this compound led to a marked decrease in inflammatory markers in cultured cells .

Q & A

Q. What are the standard protocols for synthesizing 2-chloro-N-thiophen-3-ylmethyl-acetamide and validating its structure?

Synthesis typically involves condensation reactions between chloroacetyl chloride and substituted thiophene derivatives, followed by cyclization using agents like POCl₃ . Structural validation employs IR spectroscopy (C=O stretch at ~1650–1700 cm⁻¹, NH stretch at ~3200–3400 cm⁻¹) and NMR spectroscopy (e.g., CH₂ protons in the acetamide group at δ 3.8–4.2 ppm, thiophene protons at δ 6.8–7.5 ppm) . For example, in related compounds, NMR signals for CCl₃ groups appear at δ 90–100 ppm in ¹³C NMR .

Q. How can researchers resolve contradictions in bioactivity data for chloroacetamide derivatives?

Contradictions often arise from differences in assay conditions (e.g., cell lines, concentrations) or impurity profiles. Methodological solutions include:

Q. What analytical techniques are recommended for quantifying chloroacetamides in environmental samples?

Use solid-phase extraction (SPE) with C-18 cartridges for isolation, followed by LC-MS/MS for quantification. For polar degradates, methanol elution after ethyl acetate separation improves recovery . Method validation should include spike-recovery tests (target: 70–120%) and matrix-matched calibration to address ion suppression .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the herbicidal activity of chloroacetamides?

Chloro and fluoro substituents on the aromatic ring enhance binding to acetolactate synthase (ALS), a target enzyme in weeds. For example:

- 3-Chloro-4-fluorophenyl derivatives show 2–3× higher inhibition of ALS compared to non-halogenated analogs.

- Thiophene-based substituents (e.g., 5-chlorothien-2-yl) improve soil persistence due to reduced microbial degradation . Computational docking (e.g., AutoDock Vina) can predict binding affinities to ALS active sites .

Q. What strategies mitigate cytotoxicity of chloroacetamides in non-target organisms?

- Safeners : Co-application with compounds like benoxacor reduces oxidative stress in crops by upregulating glutathione-S-transferase (GST) .

- Prodrug design : Masking the acetamide group with hydrolyzable esters (e.g., methyl or ethyl esters) minimizes direct cytotoxicity .

- Metabolic profiling : Track glutathione conjugates in human liver microsomes to identify detoxification pathways .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction reveals:

- Torsional angles between thiophene and acetamide moieties (e.g., 79.7° in dichlorophenyl-thiazol derivatives), influencing steric interactions .

- Hydrogen-bonding networks (e.g., N–H⋯N interactions forming R₂²(8) motifs), critical for stability in solid-state formulations . Data refinement using riding models (H-atoms) and anisotropic displacement parameters ensures accuracy .

Methodological Challenges and Solutions

Q. How to optimize synthetic yields for lab-scale production?

- Temperature control : Conduct reactions at 273 K to suppress side products (e.g., bis-thiophene adducts) .

- Catalyst screening : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improves coupling efficiency in amide bond formation .

- Workup protocols : Sequential extraction with dichloromethane and saturated NaHCO₃ minimizes emulsion formation .

Q. What statistical approaches address uncertainties in non-target analysis (NTA) of degradates?

- Consensus scoring : Combine spectral matching (m/z, retention time) from multiple databases (e.g., NIST, MassBank) .

- Uncertainty quantification : Use Monte Carlo simulations to estimate confidence intervals for degradate concentrations .

- Benchmarking : Validate against certified reference materials (CRMs) for pesticides like dimethenamid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.